2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol

Catalog No.
S13660032
CAS No.
M.F
C10H19NO2
M. Wt
185.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-...

Product Name

2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol

IUPAC Name

2-(1-aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

InChI

InChI=1S/C10H19NO2/c1-7(6-11)10(12)5-4-8-2-3-9(10)13-8/h7-9,12H,2-6,11H2,1H3

InChI Key

VRRQKLHIKBEPOV-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CCC2CCC1O2)O

2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol, with the chemical formula C10H19NO2C_{10}H_{19}NO_2 and a molecular weight of approximately 185.26 g/mol, is a bicyclic compound characterized by its unique structural features, including an oxabicyclo framework and an amino alcohol functional group. This compound is categorized under the class of bicyclic compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound is also identified by its CAS number 1935614-40-6 and MDL number MFCD31427569 .

The chemical reactivity of 2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol can be attributed to the presence of both the amino and alcohol functional groups. These groups can participate in various reactions, such as:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing the compound to undergo substitution reactions with electrophiles.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which may enhance its lipophilicity for drug formulation.
  • Dehydration: Under acidic conditions, the alcohol can lose water to form alkenes or ethers.

These reactions are essential for modifying the compound's structure to enhance its biological activity or facilitate its synthesis.

  • Antimicrobial effects: Similar bicyclic compounds have shown activity against various bacterial strains.
  • Neuroprotective properties: Some derivatives are investigated for their role in neuroprotection and cognitive enhancement.
  • Analgesic effects: Compounds containing amino alcohols have been noted for their analgesic properties.

Further research is needed to fully elucidate the specific biological effects of this compound.

Synthesis of 2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol can be achieved through several methods:

  • Starting from bicyclic precursors: Utilizing existing bicyclic frameworks that undergo functionalization through amination and hydroxylation.
  • Using chiral amines: The reaction of chiral amines with appropriate cyclic ketones or aldehydes could yield the desired product through stereoselective synthesis.
  • Multi-step synthesis: A combination of cyclization reactions followed by functional group modifications (e.g., reduction or alkylation) can be employed to construct the final compound.

Each method may vary in terms of yield, purity, and complexity, necessitating optimization for specific applications.

The potential applications of 2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol include:

  • Pharmaceutical intermediates: Due to its structural features, it may serve as a precursor in synthesizing bioactive molecules.
  • Research tools: It could be utilized in studying biological pathways involving amino alcohols or bicyclic compounds.
  • Cosmetic formulations: The compound's properties may lend themselves well to use in personal care products due to its potential moisturizing effects.

Interaction studies involving 2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol would typically focus on:

  • Protein binding assays: Understanding how this compound interacts with various proteins could provide insights into its mechanism of action.
  • Receptor binding studies: Investigating its affinity for specific receptors relevant to therapeutic targets would be crucial for assessing efficacy.

Such studies are essential for determining the pharmacokinetic and pharmacodynamic profiles of this compound.

Several compounds share structural similarities with 2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol, including:

Compound NameCAS NumberKey Features
1-Aminopropan-2-ol5984-75-5Simple amino alcohol; used as a building block
3-(2-Aminoethyl)-2-methyloxolan-3-ol1543877-55-9Contains a methyloxolan ring; potential surfactant
4-Hydroxyproline1470-95-3Amino acid derivative; involved in collagen synthesis

Uniqueness

The uniqueness of 2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol lies in its specific bicyclic structure combined with an amino alcohol functionality, which may confer distinct biological activities not present in simpler analogs like 1-Aminopropan-2-ol or other related compounds. Its potential applications in pharmaceuticals and cosmetics further highlight its significance in chemical research and development.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

185.141578849 g/mol

Monoisotopic Mass

185.141578849 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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